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Clinical Trial Designs & Key Characteristics

Recent studies investigate baricitinib's use in RA through various trial designs, from phase III long-term

extensions to real-world observational studies.

Table 1: Summary of Baricitinib Clinical Trials in Rheumatoid Arthritis

Trial / Study Design & Patient Intervention & Primary
Name Phase Population Comparators Endpoint(s)

| RA-BEYOND [1] [2] | Randomized, Double-blind, Phase 3 Long-Term Extension (LTE) | Patients with RA
who achieved sustained CDAI LDA/REM after >15 months of baricitinib 4 mg [1]. | « Continue baricitinib
4 mg < Taper to baricitinib 2 mg [1] | Maintenance of LDA/REM at 96 weeks [1]. | | RA-BE-REAL
(Spanish Subgroup) [3] | Prospective, Multinational, Observational Study | Adult patients with RA initiating
first-time baricitinib or other b/tsDMARD in clinical practice [3]. | ¢ Baricitinib cohort ¢ Other
b/tsDMARD cohort [3] | Time to all-cause treatment discontinuation at 24 months [3]. | | Systematic
Literature Review (Spain) [4] | Systematic Review of Real-World Evidence (RWE) | >1000 adults with
moderate-to-severe RA treated with baricitinib in Spain [4]. | Baricitinib (mostly 4 mg/day) in real-world

setting [4]. | Real-world effectiveness, safety, and treatment patterns [4]. |
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The workflow for the phase III dose-reduction trial illustrates the structured approach to evaluating

maintenance of disease control.

Complete Baricitinib
Phase 3 Study

Enter Long-Term
Extension (LTE)

[Receive Baricitinib 4 mg)

for 215 Months
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Maintain Control Maintain Control
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Efficacy and Effectiveness Outcomes

Baricitinib demonstrates significant efficacy in clinical trials and real-world settings, with specific outcomes

for dose reduction and long-term treatment.

Table 2: Key Efficacy Outcomes from Baricitinib Clinical Studies

Recapture of

Treatment Low Disease Remission Rescue
Study . LDA Post-
Groups Activity (LDA) Rate (REM) Rate Rate
Rescue
RA-BEYOND Baricitinib 4 mg  70.2% (NRI) 36.6% (NRI) 14.7% -
(96 weeks) [1]
(2]
Baricitinib 2 mg  59.9% (NRI) 30.8% (NRI) 22.5% -

RA-BEYOND Baricitinib2 mg - - - 76.2% at 12
(Post-Rescue) ->4mg weeks; 75.6%
[1] at 24 weeks
RA-BE-REAL Baricitinib 46.4% (LDA) 10.7% - -
(24 months) (Real-world) (REM)
(3]
Other 29.3% (LDA) 26.8% - -
b/tsDMARDs (REM)
(Real-world)
Systematic Baricitinib Improved disease - - -
Review (Real-world) activity scores
(Spain) [4] (DAS28, SDAI,
CDAI) reported
across studies.
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NRI: Non-responder imputation, considering rescued or discontinued patients as non-responders.

Safety and Tolerability Profile

The safety profile of baricitinib is consistent across clinical trials and real-world studies, with known risks

managed through dose recommendations [4].

Table 3: Safety Outcomes in Real-World Practice (Systematic Review of Spanish Data) [4]

Safety Parameter Reported Incidence | Events
Discontinuation due to Adverse Events (AESs) 9.5% to 20% across studies
Herpes Zoster 11 cases

Serious Infections 6 events

Major Adverse Cardiovascular Events (MACE) 2 events

Malignant Neoplasms 3 events

Experimental Protocols for Key Assessments

Standardized methodologies are crucial for consistent endpoint evaluation across RA clinical trials.

Disease Activity Assessment Protocol

e Tool: Clinical Disease Activity Index (CDAI) [1] [3] [2].
e Components and Calculation [1]:
o Swollen Joint Count (SJC): 28 joints.
o Tender Joint Count (TJC): 28 joints.
o Patient Global Assessment of Disease Activity (PtGA): 0-100 mm Visual Analog Scale
(VAS).
o Physician Global Assessment of Disease Activity (PhGA): 0-100 mm VAS.
o Formula: CDAI = SJC28 + TJC28 + PtGA + PhGA
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e Disease State Definitions [1] [3]:
o Remission (REM): CDAI < 2.8
o Low Disease Activity (LDA): CDAI > 2.8 and <£10.0
o Moderate Disease Activity: CDAI > 10.0 and < 22.0
o High Disease Activity: CDAI > 22.0

Patient-Reported Outcomes (PROs) and Physical Function
Protocol
¢ Health Assessment Questionnaire-Disability Index (HAQ-DI) [3]: Assesses physical function and
disability.

e Pain Assessment [3]: Typically measured on a 100 mm VAS.
¢ Health-Related Quality of Life (HRQoL) [3]: Often evaluated using instruments like the EQ-5D.

Mechanistic Insights and Preclinical Models

Baricitinib's mechanism of action involves inhibition of the JAK/STAT signaling pathway. Preclinical

studies provide insights into its additional role in pain relief.

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://www.jrheum.org/content/early/2025/01/09/jrheum.2024-0906
https://pmc.ncbi.nlm.nih.gov/articles/PMC12450180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12450180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12450180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12450180/
https://www.smolecule.com/products/s001993?utm_src=pdf-body
https://www.smolecule.com/products/s001993?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

CDrO-mﬂaf(fé”;at?E_/ G?Yto"'”esj Baricitinib (JAK1/JAK2 inhibitor)

Inhibits

GAK Protein ActivatiorD

:

[STAT PhosphorylatiorD

& Dimerization

;

(N uclear TranslocatiorD

Click to download full resolution via product page

Preclinical research suggests baricitinib's pain relief efficacy may extend beyond general anti-inflammatory
effects. In a mouse model of arthritis, baricitinib specifically restored altered gene expression in the dorsal
root ganglion (DRG) and reduced markers of neuropathic pain, unlike the NSAID celecoxib [5]. This
indicates a potential direct effect on pain pathways, possibly through suppression of the JAK/STAT3
pathway and downstream reduction of Colony-Stimulating Factor 1 (CSF-1) [5].

Conclusion for Clinical Development

Recent trial data supports baricitinib as an effective treatment for moderate-to-severe RA, with a well-
characterized safety profile. The RA-BEYOND study provides a robust template for designing dose-
reduction or treatment de-escalation trials, demonstrating that a 4 mg dose is superior for maintaining disease

control, while a 2 mg dose remains a viable option for many patients, especially with the possibility of
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recapturing response [1]. Real-world studies like RA-BE-REAL confirm the drug's effectiveness and
persistence in heterogeneous clinical practice populations, including older, treatment-experienced patients

[3].

Future clinical development can leverage these designs to explore optimized treatment sequencing and

combination strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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